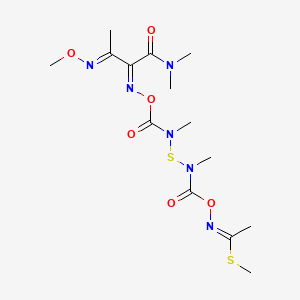
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester
Beschreibung
N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Sie ist bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Die komplizierte molekulare Struktur der Verbindung ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einer wertvollen Substanz für die wissenschaftliche Forschung und industrielle Prozesse macht.
Eigenschaften
CAS-Nummer |
90293-52-0 |
|---|---|
Molekularformel |
C14H24N6O6S2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
methyl (1E)-N-[[[(Z)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C14H24N6O6S2/c1-9(15-24-7)11(12(21)18(3)4)17-26-14(23)20(6)28-19(5)13(22)25-16-10(2)27-8/h1-8H3/b15-9+,16-10+,17-11- |
InChI-Schlüssel |
VPODUOCTCVOBIL-RKHXWDKZSA-N |
Isomerische SMILES |
C/C(=N\OC)/C(=N/OC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC)/C(=O)N(C)C |
Kanonische SMILES |
CC(=NOC)C(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die dann verschiedenen chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Dimethylamin, Carbonylverbindungen und Thioester. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung mit großen Reaktoren und automatisierten Systemen hochskaliert. Der Prozess ist optimiert, um Abfall zu minimieren und die Effizienz zu maximieren. Industrielle Produktionsmethoden können auch die Verwendung von fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Reagenz in verschiedenen organischen Synthesen verwendet, einschließlich der Bildung komplexer Moleküle und der Untersuchung von Reaktionsmechanismen.
Biologie: Sie wird in biochemischen Assays verwendet, um die Enzymaktivität und Proteinwechselwirkungen zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, einschließlich ihrer Verwendung als Vorläufer für die Medikamentenentwicklung und als Werkzeug zur Untersuchung von Krankheitsmechanismen.
Wirkmechanismus
Der Wirkmechanismus von N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität und Funktion verändern. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen wie Signaltransduktion, Genexpression und Stoffwechselwegen führen. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester has numerous applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Die Einzigartigkeit von N-((8-((Dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-ethanimidothioic acid, Methylester liegt in seiner spezifischen molekularen Struktur, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen und Anwendungen teilzunehmen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


